molecular formula C5H9N B8022667 5-Aza-bicyclo[2.1.1]hexane

5-Aza-bicyclo[2.1.1]hexane

Cat. No.: B8022667
M. Wt: 83.13 g/mol
InChI Key: WYVFAIDIZFAWMI-UHFFFAOYSA-N
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Description

5-Aza-bicyclo[2.1.1]hexane is a unique bicyclic compound characterized by its rigid and strained structure. The compound consists of a six-membered ring with one nitrogen atom replacing a carbon atom, forming a bridgehead nitrogen. This structural feature imparts distinct chemical properties and reactivity, making it an interesting subject for research in various fields, including organic synthesis, medicinal chemistry, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Aza-bicyclo[2.1.1]hexane typically involves cycloaddition reactions. One common method is the [2 + 2] cycloaddition of alkenes with aziridines under photochemical conditions. This reaction forms the bicyclic structure with the nitrogen atom incorporated at the bridgehead position. The reaction conditions often include the use of ultraviolet light and a suitable solvent, such as dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve scalable photochemical reactors to ensure efficient and consistent synthesis. The use of continuous flow photochemistry can enhance the production rate and yield, making it feasible for large-scale applications.

Chemical Reactions Analysis

Types of Reactions

5-Aza-bicyclo[2.1.1]hexane undergoes various chemical reactions, including:

    Oxidation: The nitrogen atom can be oxidized to form N-oxides.

    Reduction: Reduction reactions can convert the nitrogen atom to an amine.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the carbon atoms adjacent to the nitrogen.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides and nucleophiles such as amines and thiols are employed.

Major Products

    Oxidation: N-oxides of this compound.

    Reduction: Amines derived from the reduction of the nitrogen atom.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

5-Aza-bicyclo[2.1.1]hexane has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, replacing benzene rings to improve pharmacokinetic properties.

    Medicine: Explored for its potential therapeutic applications, including as a scaffold for developing new drugs.

    Industry: Utilized in the development of new materials with unique mechanical and chemical properties.

Mechanism of Action

The mechanism of action of 5-Aza-bicyclo[2.1.1]hexane involves its interaction with various molecular targets. The rigid and strained structure allows it to fit into specific binding sites of enzymes and receptors, modulating their activity. The nitrogen atom at the bridgehead position can participate in hydrogen bonding and other interactions, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Bicyclo[2.1.1]hexane: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.

    Bicyclo[1.1.1]pentane: Smaller and more strained, with different reactivity and applications.

    Bicyclo[3.1.1]heptane: Larger ring system with different chemical properties.

Uniqueness

5-Aza-bicyclo[2.1.1]hexane is unique due to the presence of the nitrogen atom at the bridgehead position, which imparts distinct reactivity and potential for hydrogen bonding. This makes it a valuable scaffold in drug design and other applications where specific interactions with biological targets are desired.

Properties

IUPAC Name

5-azabicyclo[2.1.1]hexane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9N/c1-2-5-3-4(1)6-5/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYVFAIDIZFAWMI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

83.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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